REACTION_CXSMILES
|
C([O:8][C:9](=[O:19])[CH2:10][C:11]1([C:17]#[N:18])[CH:16]=[CH:15][CH2:14][CH:13]=[CH:12]1)C1C=CC=CC=1>[Pd].[O-]S([O-])(=O)=O.[Ba+2].CO>[C:17]([C:11]1([CH2:10][C:9]([OH:19])=[O:8])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)#[N:18] |f:1.2.3|
|
Name
|
|
Quantity
|
75.8 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
room temperature for 19.5 hours
|
Duration
|
19.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCCC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |